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molecular formula C16H16O2 B124595 6-Methyl-4-phenyl-2-chromanol CAS No. 209747-04-6

6-Methyl-4-phenyl-2-chromanol

Cat. No. B124595
M. Wt: 240.3 g/mol
InChI Key: JGRSOLBFAHJDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067594B2

Procedure details

p-Cresol (150 g, 1.387 mol) was stirred with piperazine (72 g, 0.832 mol, 0.6 eq) in toluene (1.5 L, 10 ml/g) and then heated at reflux under Dean & Stark conditions for at least 30 minutes to remove water giving a clear pale yellow solution. Trans-Cinnamaldehyde (262 ml, 275 g, 2.081 mol, 1.5 eq) was then added over 2 hours whilst maintaining the reaction mixture at reflux under Dean & Stark conditions. Once the addition was complete, heating of the reaction mixture was continued at reflux under Dean & Stark conditions for a further 4 hours. The black solution was allowed to cool to 80° C. and then slowly quenched over 45 minutes with a solution of 0.67M HCl(aq) (750 ml, 0.601 mol, 1.3 eq). The two-phase solution was then stirred vigorously for at least 12 hours at a temperature of 75-80° C. The stirring was then stopped and the mixture allowed to cool to room temperature and the phases separated. The toluene solution was then washed with 1M HCl(aq) (750 ml, 5 ml/g), then water (3×750 ml, 5 ml/g). The 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol was not isolated but instead the toluene solution was used directly in the reductive amination step (Example 2).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
262 mL
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.N1CCNCC1.[CH:15](=[O:24])/[CH:16]=[CH:17]/[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.Cl>C1(C)C=CC=CC=1>[CH3:8][C:3]1[CH:2]=[CH:1][C:6]2[O:7][CH:15]([OH:24])[CH2:16][CH:17]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[C:5]=2[CH:4]=1

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Name
Quantity
72 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
1.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
262 mL
Type
reactant
Smiles
C(\C=C\C1=CC=CC=C1)=O
Step Three
Name
Quantity
750 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The two-phase solution was then stirred vigorously for at least 12 hours at a temperature of 75-80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under Dean & Stark conditions for at least 30 minutes
CUSTOM
Type
CUSTOM
Details
to remove water giving a clear pale yellow solution
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under Dean & Stark conditions
ADDITION
Type
ADDITION
Details
Once the addition
TEMPERATURE
Type
TEMPERATURE
Details
heating of the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under Dean & Stark conditions for a further 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the phases separated
WASH
Type
WASH
Details
The toluene solution was then washed with 1M HCl(aq) (750 ml, 5 ml/g)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC2=C(C(CC(O2)O)C2=CC=CC=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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